Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
Overview
Description
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C22H28OSi . It has an average mass of 336.543 Da and a monoisotopic mass of 336.190948 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to a tert-butyl group, a diphenyl group, and a cyclopent-3-en-1-yloxy group . This structure contributes to its unique physical and chemical properties.Physical and Chemical Properties Analysis
This compound is a colorless to yellow sticky oil to semi-solid substance .Scientific Research Applications
Allylic Oxidation and Crystal Structure Analysis : The compound tert-butyl(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)diphenylsilane, an allylic oxidation product, has been analyzed for its crystal structure. This study is significant in understanding the molecular configuration and intermolecular interactions, which can be critical in designing materials and understanding reactivity patterns (Salas, Tapia, & Macías, 2011).
Synthesis of Allylic Alcohols : This compound has been used in the synthesis of allylic alcohols through alkene transfer from zirconium to zinc, indicating its utility in complex organic syntheses and potentially in pharmaceuticals or materials science (Wipf & Xu, 2003).
Preparation of Silylamines : Tert-butyl(diphenyl)silylamines have been prepared from tert-butyl (chloro) diphenylsilane, showcasing their high thermal stabilities and low reactivities toward hydrolysis. This could be important in the development of stable, heat-resistant materials or chemicals (Bowser, Nevinger, & Krüger, 1988).
Catalyzed Cascade Cross-Coupling : In studies involving palladium-catalyzed cascade cross couplings, these compounds have been used to produce complex molecular structures, indicating their importance in synthetic chemistry for creating new molecular architectures (Demircan, 2014).
Desulphurisation Chemistry : The chemistry of tert-butyl(diphenyl)-siloxythiane oxide, a related compound, has been explored for obtaining substituted secondary alcohols in protected form, highlighting its role in producing specific alcohol derivatives (Cox, Persad, & Simpkins, 1992).
Synthesis of Disilane Precursors : These compounds have been used in synthesizing disilane precursors under specific conditions. This is significant for the preparation of materials with specific silicon-based properties (Leigh et al., 1997).
Photolysis Studies : Studies involving the photolysis of related compounds in the presence of different reagents have been conducted, indicating their potential use in photochemical reactions and material science applications (Naka, Matsui, Kobayashi, & Ishikawa, 2004).
Properties
IUPAC Name |
tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODZQWZNXYLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463163 | |
Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182801-94-1 | |
Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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